molecular formula C10H12O4 B3375770 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one CAS No. 114012-82-7

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one

Cat. No. B3375770
CAS RN: 114012-82-7
M. Wt: 196.20
InChI Key: HACSOPAIMQVSTM-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as Ethanone, 1-(3,4-dimethoxyphenyl)- and 1-(3,5-Dimethoxy-4-hydroxyphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one has a molecular weight of 196.2 . It has a predicted density of 1.172±0.06 g/cm3 . Its melting point is 112-113 °C and its predicted boiling point is 357.8±42.0 °C .

properties

IUPAC Name

1-(3-hydroxy-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-8(12)10(14-3)9(5-7)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSOPAIMQVSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717150
Record name 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one

CAS RN

114012-82-7
Record name 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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